molecular formula C11H15NO3Si B12546775 Diethoxy(isocyanato)phenylsilane CAS No. 142474-42-8

Diethoxy(isocyanato)phenylsilane

Cat. No.: B12546775
CAS No.: 142474-42-8
M. Wt: 237.33 g/mol
InChI Key: QRULYFYRWHXQSR-UHFFFAOYSA-N
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Description

Diethoxy(isocyanato)phenylsilane is an organosilicon compound characterized by the presence of ethoxy, isocyanato, and phenyl groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethoxy(isocyanato)phenylsilane can be synthesized through the reaction of phenylsilane with diethoxyisocyanate under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Diethoxy(isocyanato)phenylsilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the isocyanato group to amines or other functional groups.

    Substitution: The ethoxy groups can be substituted with other alkoxy or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alcohols, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, amines, and various substituted silanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethoxy(isocyanato)phenylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of advanced materials, such as polymers and coatings.

    Biology: The compound can be used to modify biomolecules for various biochemical assays and studies.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of diethoxy(isocyanato)phenylsilane involves the interaction of its functional groups with target molecules. The isocyanato group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols. This reactivity allows the compound to modify surfaces and create new materials with tailored properties. The ethoxy groups provide solubility and stability, while the phenyl group contributes to the compound’s overall chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    Phenylsilane: Lacks the isocyanato and ethoxy groups, making it less reactive in certain applications.

    Triethoxyphenylsilane: Contains three ethoxy groups, which can lead to different reactivity and solubility properties.

    Isocyanatopropyltriethoxysilane: Similar in having both isocyanato and ethoxy groups but with a different alkyl chain length.

Uniqueness

Diethoxy(isocyanato)phenylsilane is unique due to its combination of functional groups, which provides a balance of reactivity, solubility, and stability. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

142474-42-8

Molecular Formula

C11H15NO3Si

Molecular Weight

237.33 g/mol

IUPAC Name

diethoxy-isocyanato-phenylsilane

InChI

InChI=1S/C11H15NO3Si/c1-3-14-16(12-10-13,15-4-2)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3

InChI Key

QRULYFYRWHXQSR-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C1=CC=CC=C1)(N=C=O)OCC

Origin of Product

United States

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